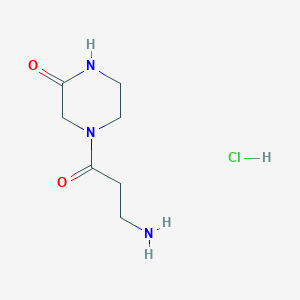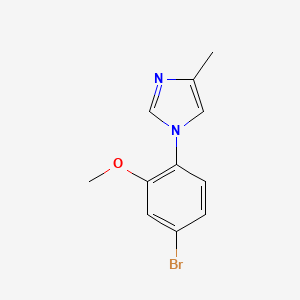
(4-(4-Fluorofenil)tiazol-2-il)metanol
Descripción general
Descripción
(4-(4-Fluorophenyl)thiazol-2-yl)methanol is an organic compound with the molecular formula C10H8FNOS It features a thiazole ring substituted with a fluorophenyl group and a methanol group
Aplicaciones Científicas De Investigación
(4-(4-Fluorophenyl)thiazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
Mode of Action
Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , which suggests that (4-(4-Fluorophenyl)thiazol-2-yl)methanol may interact with multiple targets and pathways.
Result of Action
Given the diverse biological activities of thiazole derivatives , it is possible that this compound could have a wide range of effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
(4-(4-Fluorophenyl)thiazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including (4-(4-Fluorophenyl)thiazol-2-yl)methanol, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins and other biomolecules can lead to changes in their conformation and activity, affecting various biochemical pathways.
Cellular Effects
The effects of (4-(4-Fluorophenyl)thiazol-2-yl)methanol on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate signaling pathways involved in cell proliferation and apoptosis, making them potential candidates for anticancer therapies . Additionally, (4-(4-Fluorophenyl)thiazol-2-yl)methanol can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, (4-(4-Fluorophenyl)thiazol-2-yl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with microbial enzymes can inhibit their activity, resulting in antimicrobial effects . Additionally, (4-(4-Fluorophenyl)thiazol-2-yl)methanol can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Dosage Effects in Animal Models
The effects of (4-(4-Fluorophenyl)thiazol-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have shown that thiazole derivatives can have threshold effects, where a specific dosage is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
(4-(4-Fluorophenyl)thiazol-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The effects of (4-(4-Fluorophenyl)thiazol-2-yl)methanol on metabolic flux and metabolite levels are important aspects of its biochemical analysis.
Transport and Distribution
The transport and distribution of (4-(4-Fluorophenyl)thiazol-2-yl)methanol within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different tissues . Understanding the transport and distribution of (4-(4-Fluorophenyl)thiazol-2-yl)methanol is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of (4-(4-Fluorophenyl)thiazol-2-yl)methanol can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (4-(4-Fluorophenyl)thiazol-2-yl)methanol may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of (4-(4-Fluorophenyl)thiazol-2-yl)methanol is crucial for elucidating its molecular mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Fluorophenyl)thiazol-2-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then subjected to reduction conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.
Industrial Production Methods: Industrial production of (4-(4-Fluorophenyl)thiazol-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: (4-(4-Fluorophenyl)thiazol-2-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of (4-(4-Fluorophenyl)thiazol-2-yl)carboxylic acid.
Reduction: Formation of (4-(4-Fluorophenyl)thiazol-2-yl)methanol derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Comparación Con Compuestos Similares
- (4-(4-Bromophenyl)thiazol-2-yl)methanol
- (4-(4-Chlorophenyl)thiazol-2-yl)methanol
- (4-(4-Methoxyphenyl)thiazol-2-yl)methanol
Comparison:
- Uniqueness: The presence of the fluorine atom in (4-(4-Fluorophenyl)thiazol-2-yl)methanol imparts unique electronic properties, making it more electronegative and potentially more reactive in certain chemical reactions compared to its bromine, chlorine, or methoxy counterparts.
- Reactivity: The fluorine-substituted compound may exhibit different reactivity patterns, particularly in nucleophilic substitution reactions, due to the strong electron-withdrawing effect of the fluorine atom.
This detailed article provides a comprehensive overview of (4-(4-Fluorophenyl)thiazol-2-yl)methanol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZNQPGOGCLEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285668 | |
| Record name | 4-(4-Fluorophenyl)-2-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211511-24-8 | |
| Record name | 4-(4-Fluorophenyl)-2-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211511-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-2-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















